3-hydroxymethyl-4-methyl-furan-2(5H)-one
Description
3-Hydroxymethyl-4-methyl-furan-2(5H)-one is a substituted furanone derivative characterized by a hydroxymethyl (-CH2OH) group at position 3 and a methyl (-CH3) group at position 4 of the furan-2(5H)-one core. Furan-2(5H)-ones are cyclic esters with a conjugated dienone system, making them reactive intermediates in multicomponent reactions and bioactive molecule development .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |
InChI Key |
HVNDECDCMWQSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- Substituent Position : The position of substituents significantly impacts reactivity and bioactivity. For example, 4-hydroxy-3-methylfuran-2(5H)-one (4-OH, 3-CH3) exhibits antimicrobial properties, while 3-(4-fluorophenyl)-4-hydroxy analogs show enhanced anti-inflammatory activity due to aromatic electron-withdrawing groups .
- Functional Groups : Hydroxymethyl (-CH2OH) groups (as in the target compound) may enhance solubility compared to methyl (-CH3) or aryl substituents.
Synthesis Strategies: Multicomponent Reactions: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one are synthesized via telescoped multicomponent condensations, demonstrating high yields (84%) and scalability . Condensation with Amines: Derivatives with aminomethylene groups (e.g., 3-((dimethylamino)methylene)furan-2(3H)-ones) are prepared via reactions with dimethylformamide dimethyl acetal (DMF-DMA), optimized in polar aprotic solvents .
Biological Activities: Antimicrobial: 3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one shows activity against multidrug-resistant Staphylococcus aureus due to its conjugated dienone system and fluorophenyl hydrophobicity . Anticancer: Hetarylaminomethylene derivatives (e.g., 5-(4-chlorophenyl)-3-aminomethylene analogs) inhibit kinases and cancer cell proliferation .
Physicochemical Properties: Crystal Structure: In 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the dihedral angle between the furanone core and aryl group (17.86°) influences molecular packing and bioavailability . Spectroscopy: NMR data for dimethylaminomethyl-substituted furanones (e.g., δ 2.29 ppm for N-CH3) provide benchmarks for verifying analogous structures .
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